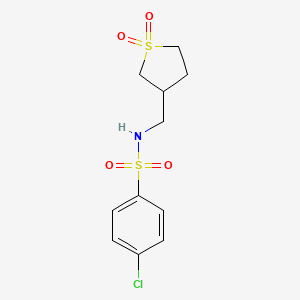

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S2/c12-10-1-3-11(4-2-10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBDGELMQDIIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophile attacks the electrophilic sulfur center of 4-chlorobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond. Optimal conditions include:

- Solvent : Water or aqueous-organic biphasic systems (e.g., water/toluene).

- Temperature : 20–80°C, with cooling to suppress side reactions.

- Base : Aqueous NaOH or ammonia to neutralize HCl byproduct.

A representative procedure from patent literature involves adding crude 4-chlorobenzenesulfonyl chloride melt to aqueous ammonia at 30–35°C, followed by acidification to isolate the sulfonamide. Yields reach 90.9% when using stoichiometric ammonia and hydrochloric acid.

Synthesis of (1,1-Dioxidotetrahydrothiophen-3-yl)methanamine

The amine precursor is synthesized via two pathways:

Oxidation of Tetrahydrothiophene Derivatives

Tetrahydrothiophene-3-ylmethanamine undergoes oxidation to the 1,1-dioxide using dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA). DMDO is preferred for its mild conditions and acetone byproduct:

$$

\text{Tetrahydrothiophene-3-ylmethanamine} + \text{DMDO} \rightarrow \text{(1,1-Dioxidotetrahydrothiophen-3-yl)methanamine} + \text{Acetone}

$$

Yields exceed 85% when using DMDO in acetone at 0°C.

Reductive Amination of Tetrahydrothiophene 1,1-Dioxide-3-carbaldehyde

Condensing tetrahydrothiophene 1,1-dioxide-3-carbaldehyde with ammonia under reductive conditions (e.g., NaBH₃CN) forms the target amine. This method avoids oxidation steps but requires pre-synthesized aldehyde intermediates.

Alternative Route: Nucleophilic Substitution on Brominated Intermediates

A less common approach employs 3-(bromomethyl)tetrahydrothiophene 1,1-dioxide, which reacts with 4-chlorobenzenesulfonamide via SN2 displacement:

$$

\text{4-Chlorobenzenesulfonamide} + \text{3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide} \rightarrow \text{Target Compound} + \text{HBr}

$$

Conditions :

- Solvent : DMF or DMSO at 60–80°C.

- Base : K₂CO₃ to scavenge HBr.

Yields range from 65–75%, limited by competing elimination reactions.

One-Pot Tandem Oxidation-Sulfonamidation

Industrial-scale synthesis combines tetrahydrothiophene-3-ylmethanamine oxidation with in situ sulfonamide formation. Thionyl chloride facilitates simultaneous sulfonic acid chloride formation and amine oxidation:

$$

\text{4-Chlorobenzenesulfonic Acid} + \text{SOCl₂} \rightarrow \text{4-Chlorobenzenesulfonyl Chloride} + \text{SO₂} + \text{HCl}

$$

$$

\text{4-Chlorobenzenesulfonyl Chloride} + \text{Tetrahydrothiophene-3-ylmethanamine} \xrightarrow{\text{Oxidant}} \text{Target Compound}

$$

Advantages :

- Eliminates intermediate isolation.

- Excess thionyl chloride (220% molar) ensures complete conversion.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Management

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but complicate recycling. Aqueous systems offer sustainability but require pH control.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the sulfonamide group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 453.9 g/mol

- CAS Number : 880393-81-7

These properties make it a candidate for various applications in medicinal chemistry and materials science.

Antiviral Activity

Research has shown that compounds containing benzenesulfonamide moieties exhibit antiviral properties. A study reported on the design and synthesis of derivatives with benzenesulfonamide terminal groups that demonstrated significant activity against HIV-1. The selectivity index (SI) for some derivatives was notably high, indicating their potential as leads for further development in antiviral therapies .

| Compound | EC (μM) | CC (μM) | SI |

|---|---|---|---|

| Compound 11l | 0.21±0.03 | 0.031±0.012 | 178.81 |

This data suggests that 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide could be explored further for its antiviral properties.

Cardiovascular Effects

Another study investigated the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. Results indicated that certain derivatives could effectively decrease perfusion pressure and coronary resistance, suggesting a mechanism of action involving calcium channel modulation . This opens avenues for research into cardiovascular drugs based on this compound.

Drug Development

The structural features of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide make it a valuable scaffold in drug development. Its ability to interact with various biological targets can be harnessed to create new therapeutic agents. The incorporation of the dioxothiophene moiety may enhance solubility and bioavailability compared to traditional sulfonamides.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing novel derivatives with tailored biological activities. For instance, modifications at the benzene ring or the sulfonamide nitrogen can lead to compounds with enhanced efficacy against specific targets such as cancer cells or bacterial strains.

Case Study 1: Antiviral Potency

In a comparative study of several benzenesulfonamide derivatives, one compound demonstrated exceptional antiviral activity against HIV-1. The results indicated that structural modifications significantly influenced efficacy, highlighting the importance of further exploration of compounds like 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide in antiviral drug design .

Case Study 2: Cardiovascular Research

A series of experiments were conducted to evaluate the impact of sulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The findings suggested that certain compounds could modulate cardiovascular function effectively, presenting opportunities for developing new treatments for hypertension and related conditions .

Mechanism of Action

The mechanism of action of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s tetrahydrothiophene sulfone substituent differentiates it from analogs with simpler aromatic or aliphatic groups. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Purity

Key Observations :

- Heterocyclic substituents (e.g., triazole in Compounds 16–18 ) correlate with higher melting points (>170°C) compared to non-cyclic groups, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking).

- The tetrahydrothiophene sulfone group in the target compound is expected to increase polarity and solubility in polar solvents compared to purely aromatic substituents (e.g., naphthyl or benzyl groups ).

Structural and Conformational Differences

Crystallographic studies reveal that substituents significantly influence molecular conformation:

- Dihedral Angles: In 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide, the dihedral angle between the sulfonyl benzene and benzoyl rings is 84.4° , whereas 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide exhibits angles of 49.0°–61.7° between sulfonyl and anilino rings . The tetrahydrothiophene sulfone group in the target compound likely imposes torsional strain, altering ring orientations and hydrogen-bonding networks.

- Hydrogen Bonding : The sulfolane moiety’s sulfone oxygen atoms can act as hydrogen-bond acceptors, similar to carbonyl groups in 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide, which forms N–H···O and O–H···O bonds with water molecules . This property may enhance crystal packing efficiency and stability.

Spectroscopic Characterization

IR and NMR data highlight substituent-specific trends:

Table 2: Key Spectral Features of Selected Analogs

Key Observations :

- Sulfonamide signature peaks : All compounds show SO₂ stretching at 1330–1160 cm⁻¹ and N–H stretching near 3200–3250 cm⁻¹ .

- ¹H NMR shifts : Aromatic protons in the target compound’s benzenesulfonamide moiety are expected near 7.4–7.8 ppm , similar to analogs in Table 2 . The tetrahydrothiophene methylene protons may appear as a multiplet at 3.0–4.0 ppm , distinct from benzyl or naphthyl substituents.

Biological Activity

4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and findings from relevant studies.

The molecular formula of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide is with a molecular weight of 383.9 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₂O₃S |

| Molecular Weight | 383.9 g/mol |

| CAS Number | 881442-80-4 |

The biological activity of this compound can be attributed to its interaction with various biological targets. Sulfonamides typically exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Additionally, the presence of the tetrahydrothiophene moiety may enhance its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that sulfonamides demonstrate significant antimicrobial effects. A study highlighted that compounds similar to 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide showed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Potential

Emerging studies suggest that sulfonamide derivatives possess anticancer properties. For instance, a related compound was evaluated for its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways . The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

- Study on Antibacterial Efficacy : A comparative analysis of various sulfonamide derivatives revealed that 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide exhibited superior antibacterial activity compared to traditional sulfa drugs .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase . The study utilized various cancer cell lines to assess the compound's efficacy.

Pharmacological Studies

Several pharmacological investigations have focused on the structure-activity relationship (SAR) of sulfonamides. It was found that modifications at the aromatic ring and sulfonamide group significantly influenced their biological activity .

Toxicological Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicated that while some derivatives exhibited low toxicity, further investigations are necessary to establish a comprehensive safety profile for 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. Key steps include:

- Sulfonamide bond formation : Reacting 4-chlorobenzenesulfonyl chloride with (1,1-dioxidotetrahydrothiophen-3-yl)methylamine under anhydrous conditions.

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance solubility and reaction efficiency .

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Purity monitoring : Thin-layer chromatography (TLC) or HPLC is employed to track reaction progress, with yields typically ranging from 60–85% after column chromatography .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the sulfonamide group, tetrahydrothiophene-dioxide ring, and chloro-substituted benzene (e.g., δ 7.6–7.8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₃ClNO₄S₂: 346.9872) .

- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between the sulfonamide and tetrahydrothiophene-dioxide groups, critical for understanding steric effects .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screens focus on enzyme inhibition or receptor binding:

- Target selection : Prioritize enzymes like carbonic anhydrase or kinases, where sulfonamide derivatives are known inhibitors .

- In vitro assays : Use fluorescence-based or colorimetric methods (e.g., Ellman’s assay for thiol-containing enzymes) at concentrations of 1–100 µM .

- Controls : Include positive inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks to validate results .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or compound stability. Mitigation approaches include:

- Batch reproducibility checks : Verify purity (≥95% by HPLC) and stability (e.g., via accelerated degradation studies under light/heat) .

- Assay standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and temperature (25°C or 37°C) .

- Meta-analysis : Compare IC₅₀ values across studies while accounting for structural analogs (e.g., chloro vs. methoxy substituents altering electronic profiles) .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Substituent variation : Synthesize analogs with modified chloro groups (e.g., 4-fluoro or 4-methyl) to assess electronic/steric effects .

- Bioisosteric replacements : Replace the tetrahydrothiophene-dioxide moiety with morpholine or piperazine rings to evaluate solubility and target affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2) .

Q. What in vivo experimental models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics :

- ADME profiling : Assess oral bioavailability in rodent models, with plasma concentration monitored via LC-MS/MS .

- Metabolite identification : Use liver microsomes to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Toxicity :

- Acute toxicity : Determine LD₅₀ in mice (OECD Guideline 423) .

- Genotoxicity : Conduct Ames tests or comet assays to evaluate DNA damage potential .

Q. How can computational methods enhance the design of derivatives with improved target specificity?

- Molecular dynamics simulations : Analyze binding stability over 100 ns trajectories to identify critical residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., -Cl vs. -CF₃) .

- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Methodological Considerations

- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Synthetic challenges : Address hygroscopicity of intermediates by storing under inert gas (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.